molecular formula C11H9FN2O B11898902 5-Amino-8-fluoro-7-methylquinoline-2-carbaldehyde

5-Amino-8-fluoro-7-methylquinoline-2-carbaldehyde

Cat. No.: B11898902
M. Wt: 204.20 g/mol
InChI Key: VIQOKBWISTYKRL-UHFFFAOYSA-N
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Description

5-Amino-8-fluoro-7-methylquinoline-2-carbaldehyde is a heterocyclic compound with the molecular formula C11H9FN2O. It is a derivative of quinoline, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-8-fluoro-7-methylquinoline-2-carbaldehyde typically involves multi-step reactions. One common method includes the use of copper salt and D-glucose to generate Cu(I) species in situ through reduction in aqueous ethanol as a green solvent. Proline is used as a ligand and proton source in this reaction .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Amino-8-fluoro-7-methylquinoline-2-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: 5-Amino-8-fluoro-7-methylquinoline-2-carboxylic acid.

    Reduction: 5-Amino-8-fluoro-7-methylquinoline-2-methanol.

    Substitution: Various substituted quinoline derivatives depending on the substituent used.

Scientific Research Applications

5-Amino-8-fluoro-7-methylquinoline-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: It serves as a building block for the development of fluorescent probes and dyes.

    Medicine: The compound is investigated for its potential antimicrobial and anticancer properties.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Amino-8-fluoro-7-methylquinoline-2-carbaldehyde is not fully elucidated, but it is believed to interact with various molecular targets, including enzymes and receptors. As a quinoline derivative, it may inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death .

Comparison with Similar Compounds

Similar Compounds

  • 5-Aminoquinoline-2-carbaldehyde
  • 8-Fluoroquinoline-2-carbaldehyde
  • 7-Methylquinoline-2-carbaldehyde

Uniqueness

5-Amino-8-fluoro-7-methylquinoline-2-carbaldehyde is unique due to the presence of both amino and fluoro substituents, which can enhance its biological activity and chemical reactivity compared to other quinoline derivatives. The combination of these functional groups allows for diverse applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C11H9FN2O

Molecular Weight

204.20 g/mol

IUPAC Name

5-amino-8-fluoro-7-methylquinoline-2-carbaldehyde

InChI

InChI=1S/C11H9FN2O/c1-6-4-9(13)8-3-2-7(5-15)14-11(8)10(6)12/h2-5H,13H2,1H3

InChI Key

VIQOKBWISTYKRL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=CC(=NC2=C1F)C=O)N

Origin of Product

United States

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